molecular formula C13H17N5O2S B2564110 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide CAS No. 299962-34-8

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide

Cat. No.: B2564110
CAS No.: 299962-34-8
M. Wt: 307.37
InChI Key: CPSJILZVHWWMQZ-UHFFFAOYSA-N
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Description

“3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide” is a compound with the molecular formula C12H14N4O2S2 and a molecular weight of 310.395 g/mol . It is a derivative of pyrimidine, a class of compounds that have been found in many important synthetic drug molecules .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . For instance, the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate can yield similar compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other pyrimidine derivatives. For instance, pyrimidine derivatives can undergo reactions with various halo compounds to yield corresponding S-alkyl derivatives .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 310.395 g/mol and a molecular formula of C12H14N4O2S2 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available data.

Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

In heterocyclic chemistry, compounds similar to 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide serve as key intermediates in the synthesis of complex molecules. For example, pyrimidine linked pyrazole heterocyclics have been synthesized via microwave irradiative cyclocondensation, demonstrating potential in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020). Similarly, the synthesis and functionalization of pyrimido[2,1-c][1,2,4]triazine derivatives highlight the versatility of pyrimidine-based compounds in medicinal chemistry (Jakubkienė et al., 2012).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been utilized to rapidly construct heterocycles incorporating the trifluoromethyl group, demonstrating the efficiency of modern synthetic methodologies in generating complex molecules, including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives (Shaaban, 2008).

Antimicrobial and Anti-inflammatory Applications

Several studies have focused on the antimicrobial and anti-inflammatory potentials of pyrimidine derivatives. Novel thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy, showing pronounced activity against various microorganisms (Bhuiyan et al., 2006). Additionally, heterocyclic systems fused to a thiophene moiety, synthesized using citrazinic acid as a synthon, have demonstrated good anti-inflammatory activity, comparable to Prednisolone® (Amr et al., 2007).

Novel Fused Heterocycles

The development of novel fused heterocycles, such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives from amino-ester precursors, showcases the potential for creating multifunctional molecules with possible applications in drug discovery and materials science (Nagaraju et al., 2013).

Biological Activity Evaluation

The synthesis and evaluation of novel heterocyclic compounds for their biological activities, such as anticancer, anti-inflammatory, and antibacterial properties, remain a central focus in medicinal chemistry. Studies on the biological activity of tetrazole derivatives and their efficacy against bacterial isolates resistant to antibiotics highlight the ongoing search for new therapeutic agents (Alsahib & Dhedan, 2021).

Future Directions

The future research directions could involve further modification and testing of this compound for various biological activities. Pyrimidine derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting nerve signal transmission. Additionally, the compound may interact with other proteins involved in oxidative stress responses, potentially influencing the production of reactive oxygen species (ROS) and the overall oxidative state of cells .

Cellular Effects

The effects of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase in the brain, leading to changes in nerve pulse transmission and potentially causing behavioral changes and movement impairments . Furthermore, the compound’s impact on oxidative stress can lead to alterations in cellular metabolism and gene expression, affecting overall cell health and function .

Molecular Mechanism

At the molecular level, 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission . The compound may also interact with other enzymes and proteins involved in oxidative stress responses, leading to changes in the production of ROS and subsequent cellular damage . These interactions can result in the modulation of gene expression and enzyme activity, ultimately influencing cellular function and health.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may degrade, leading to a decrease in its efficacy and potential changes in its biological activity . Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of acetylcholinesterase activity and persistent oxidative stress, which may lead to chronic cellular damage and altered cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as improved neurotransmission and reduced oxidative stress . At higher doses, it can cause toxic effects, including severe inhibition of acetylcholinesterase activity, leading to impaired nerve function and behavioral changes . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing adverse effects .

Metabolic Pathways

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions can affect the compound’s localization and efficacy, influencing its overall therapeutic potential .

Subcellular Localization

The subcellular localization of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity, determining its effectiveness in various therapeutic applications .

Properties

IUPAC Name

3-(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c14-17-10(19)6-5-9-16-12-11(13(20)18(9)15)7-3-1-2-4-8(7)21-12/h1-6,14-15H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSJILZVHWWMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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